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Compound of Interest

Compound Name: Tetrakis(diethylamino)silane

CAS No.: 17048-10-1

Cat. No.: B098692 Get Quote

).

Executive Summary
This application note details the process parameters and mechanistic insights required to

deposit high-quality, conformal silicon dioxide (

) films using Tris(dimethylamino)silane (TDEAS) and Ozone. Unlike plasma-enhanced ALD
(PEALD), which suffers from directionality limitations in high-aspect-ratio (HAR) structures,
thermal ALD using TDEAS and Ozone offers superior step coverage (>95% in 30:1 AR) while
maintaining a halide-free process environment. This protocol is designed for researchers
requiring precise thickness control, excellent dielectric properties, and uniform coating of
complex 3D architectures.

Precursor Chemistry & Properties[1][2][3][4]
TDEAS (SiH[N(CH₃)₂]₃) is an aminosilane precursor. Its selection over chlorosilanes (e.g.,

) is driven by the need to avoid corrosive byproducts (HCl) and to lower the deposition
temperature window. The presence of the Si-H bond and three dimethylamino ligands allows
for high reactivity with surface hydroxyl groups.

Table 1: TDEAS Physical Properties
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Property Value Operational Implication

Chemical Formula
Halide-free; Nitrogen is the

primary impurity risk.

Molecular Weight 161.32 g/mol
Moderate mass; requires

carrier gas assist.

Boiling Point 145–148°C
Low volatility; Source heating

is mandatory.

Vapor Pressure ~6 Torr @ 25°C
Bubbler must be heated to 40–

60°C to ensure saturation.

Density 0.84 g/mL
Liquid delivery monitoring

required.

Thermal Stability Stable < 300°C

Process window ceiling is

defined by decomposition

(CVD component).

Experimental Setup & Hardware Configuration
To achieve reproducible results, the delivery system must be managed to prevent cold spots

(condensation) and ensure sufficient precursor flux.

Source Delivery
Bubbler Temperature: Set to 50°C. This raises the vapor pressure sufficiently to deliver a

saturated dose without requiring excessively long pulse times.

Delivery Lines: Must be heated with a positive gradient.

From Bubbler: 60°C

To Valve Manifold: 70°C

To Chamber Inlet: 80°C
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Reasoning: Prevents precursor condensation in the lines, which causes particulate defects

and dose instability.

Oxidant Supply
Ozone (

): High-concentration ozone is critical for removing the bulky dimethylamino ligands.

Concentration: >18 wt% (typically generated from

via dielectric barrier discharge).

Flow Rate: 200–500 sccm (system dependent).

Reaction Mechanism
Understanding the half-reactions is essential for troubleshooting. The process relies on the

exchange of amino ligands with surface hydroxyls, followed by oxidation.

Diagram 1: TDEAS-Ozone Surface Mechanism
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Figure 1: The self-limiting half-reactions of TDEAS and Ozone. Note that the steric bulk of the

dimethylamino ligands limits the growth per cycle (GPC) by physically blocking surface sites

until the oxidation step.
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Detailed Process Protocol
Substrate Preparation
The substrate surface must be terminated with hydroxyl groups (-OH) to initiate nucleation.

Standard: Piranha clean (

) or UV-Ozone treatment for 10 minutes prior to loading.

In-situ: If the tool allows, a 60-second Ozone pulse at deposition temperature can help

functionalize the surface.

The ALD Cycle (Standard Recipe)
Process Temperature: 175°C – 250°C (Optimal balance of GPC and film quality).
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Step Action
Time
(Standard)

Time (High
Aspect Ratio >
20:1)

Description

1 TDEAS Pulse 1.0 – 2.0 s 4.0 – 6.0 s

Dose to

saturation.

Longer times

required for HAR

to allow diffusion

down-trench.

2
Purge (

/Ar)
10.0 s 30.0 – 60.0 s

Critical:

Removes

physisorbed

precursor.

Insufficient purge

leads to CVD

(dust).

3 Ozone Pulse 2.0 – 3.0 s 10.0 – 15.0 s

Oxidizes ligands.

Ozone has a

short lifetime;

ensure

continuous

generation.

4
Purge (

/Ar)
10.0 s 30.0 – 60.0 s

Removes

combustion

byproducts (

) which can

inhibit the next

cycle.

Process Window & Growth Characteristics
Growth Per Cycle (GPC): Typically 0.8 – 1.2 Å/cycle at 200°C.

Temperature Effect:
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< 150°C:[1][2][3] Low GPC due to incomplete reaction kinetics and potential condensation.

175°C - 275°C: Stable ALD window. GPC may slightly increase due to better reactivity.

> 300°C: GPC spikes (>1.5 Å/cycle) indicating thermal decomposition of TDEAS (CVD

mode). Uniformity degrades.

Optimization & Troubleshooting Logic
Achieving perfect conformality requires tuning based on the specific geometry of your

substrate. Use the following logic flow to diagnose film issues.

Diagram 2: Optimization Decision Matrix
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Figure 2: Decision matrix for troubleshooting common defects in TDEAS-Ozone processes.

"Parasitic CVD" refers to non-self-limiting growth caused by decomposition or insufficient
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purging.

Critical Note on Aspect Ratio (AR)
For AR > 20:1, the standard "Stop-Flow" method (closing the pump valve during pulse) can be

highly effective. This allows the precursor to diffuse into deep features without being swept

away by the carrier gas, significantly improving conformality without wasting precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: High-Conformality SiO₂ Synthesis via
TDEAS-Ozone ALD]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098692#protocol-for-achieving-conformal-silicon-
dioxide-films-with-tdeas]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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